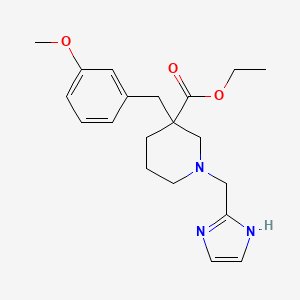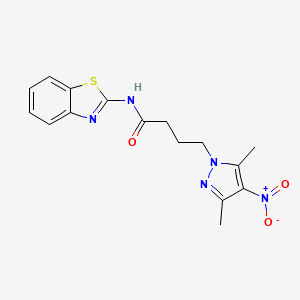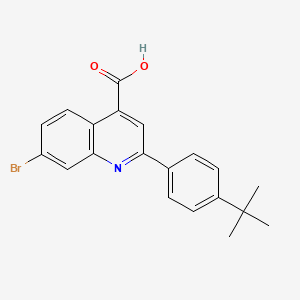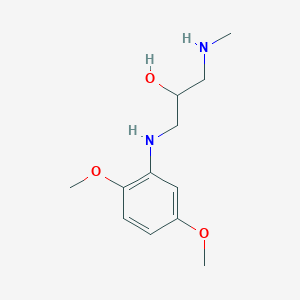![molecular formula C19H24N2O3 B5954798 3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide](/img/structure/B5954798.png)
3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidinone moiety, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, mesylation, and ammonolysis are employed to transform intermediate compounds into the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Common in modifying the benzofuran core or the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share the pyrrolidinone moiety and are used in similar applications.
tert-butyl N-[(5-oxopyrrolidin-2-yl)methyl]carbamate: Another compound with a pyrrolidinone structure, used in organic synthesis.
Uniqueness
3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3,5-dimethyl-N-[(5-oxopyrrolidin-2-yl)methyl]-N-propan-2-yl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-11(2)21(10-14-6-8-17(22)20-14)19(23)18-13(4)15-9-12(3)5-7-16(15)24-18/h5,7,9,11,14H,6,8,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBLLKGCDBGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3CCC(=O)N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B5954723.png)
![3-(4-FLUOROPHENYL)-4-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-PYRAZOLE](/img/structure/B5954729.png)
![[4-(3-phenylpropyl)-1-(tetrahydro-3-thienyl)-4-piperidinyl]methanol](/img/structure/B5954737.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(1-methylcyclopropyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B5954751.png)

![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B5954765.png)
![6,8-Dichloro-3-[[3-(hydroxymethyl)piperidin-1-yl]methyl]chromen-4-one](/img/structure/B5954768.png)

![1-[benzyl(methyl)amino]-3-[2-methoxy-5-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5954780.png)

![1-(4-Benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one](/img/structure/B5954790.png)
![4-(3-furylmethyl)-3-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5954793.png)
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5954802.png)

